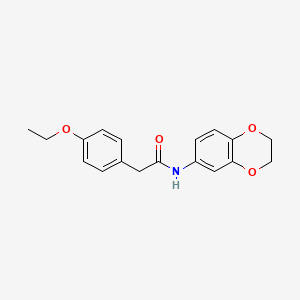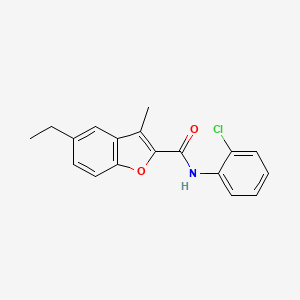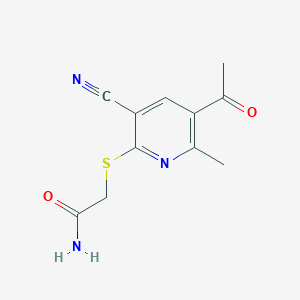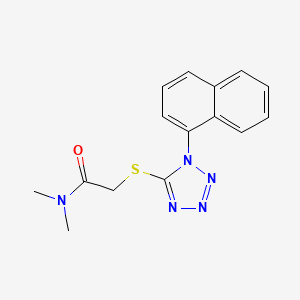![molecular formula C16H12N4O B5822905 2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one](/img/structure/B5822905.png)
2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one is a heterocyclic compound that belongs to the class of triazino-benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its anticancer properties.
1,2,4-Triazole Derivatives: Known for their broad-spectrum antimicrobial activities.
Uniqueness
2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one is unique due to its specific structural features and the combination of biological activities it exhibits.
Properties
IUPAC Name |
2-methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-15(21)19(12-7-3-2-4-8-12)16-17-13-9-5-6-10-14(13)20(16)18-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWKVSTTMQLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N=C2N(C1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)
![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)
![cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone](/img/structure/B5822836.png)



![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)



![2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5822879.png)
![4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole](/img/structure/B5822907.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide](/img/structure/B5822912.png)
